methyl 2-hydroxy-2-(oxan-3-yl)acetate
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Overview
Description
It is an ester that can easily undergo hydrolysis to form methyl glycolate and 3-hydroxypropanoic acid
Preparation Methods
The synthesis of methyl 2-hydroxy-2-(oxan-3-yl)acetate typically involves the esterification of 2-hydroxy-2-(oxan-3-yl)acetic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification. Industrial production methods may involve continuous flow processes to enhance efficiency and yield .
Chemical Reactions Analysis
Methyl 2-hydroxy-2-(oxan-3-yl)acetate undergoes various chemical reactions, including:
Hydrolysis: This ester can be hydrolyzed to form methyl glycolate and 3-hydroxypropanoic acid.
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes under appropriate conditions.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common reagents used in these reactions include acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 2-hydroxy-2-(oxan-3-yl)acetate is widely used in various fields of research:
Analytical Chemistry: It is used as a standard compound for calibration and method development.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology and Medicine: Research is ongoing to explore its potential biological activities and therapeutic applications.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 2-hydroxy-2-(oxan-3-yl)acetate involves its ability to undergo hydrolysis and other chemical transformations. These reactions can lead to the formation of active metabolites that interact with molecular targets and pathways in biological systems. The specific molecular targets and pathways involved depend on the context of its application and the nature of the metabolites formed.
Comparison with Similar Compounds
Methyl 2-hydroxy-2-(oxan-3-yl)acetate can be compared with other similar compounds such as:
Methyl glycolate: A simpler ester that also undergoes hydrolysis to form glycolic acid.
3-Hydroxypropanoic acid:
Delta-lactones: A group of compounds with similar cyclic structures and reactivity.
The uniqueness of this compound lies in its specific structure, which allows for a range of chemical reactions and applications that are not possible with simpler esters or other delta-lactones.
Properties
CAS No. |
1341680-43-0 |
---|---|
Molecular Formula |
C8H14O4 |
Molecular Weight |
174.2 |
Purity |
95 |
Origin of Product |
United States |
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